molecular formula C14H22O5 B2999881 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid CAS No. 2567504-37-2

2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid

Cat. No. B2999881
CAS RN: 2567504-37-2
M. Wt: 270.325
InChI Key: BEJHZPLGWXELBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid, also known as MOOA, is a chemical compound that has been widely studied for its potential use in scientific research. MOOA is a spirocyclic lactone that is synthesized through a multistep process, and it has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid is believed to work by inhibiting the activity of certain enzymes, including phospholipase A2 and cyclooxygenase-2. These enzymes are involved in the production of inflammatory mediators such as prostaglandins, and their inhibition could have anti-inflammatory effects. 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid has also been found to modulate cellular signaling pathways, including the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid has a variety of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and it has also been shown to reduce oxidative stress in cells. Additionally, 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid has been found to modulate cellular signaling pathways involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid in lab experiments is its ability to inhibit the activity of specific enzymes, which can be useful for studying their roles in cellular processes. Additionally, 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid has been found to have anti-inflammatory and antioxidant properties, which could be beneficial for studying the effects of inflammation and oxidative stress on cells. However, one limitation of using 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid, including further studies of its mechanism of action and its potential therapeutic uses. One area of research could focus on developing 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid derivatives with improved potency and selectivity for specific enzymes. Additionally, studies could investigate the potential use of 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid in treating inflammatory diseases such as arthritis and inflammatory bowel disease. Finally, further studies could investigate the potential use of 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid as a tool for studying cellular processes and signaling pathways.

Synthesis Methods

The synthesis of 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid involves several steps, including the preparation of the starting materials and the formation of the spirocyclic lactone ring. The process typically begins with the reaction of 2-methylpropan-2-ol with phosgene to form the corresponding chloroformate. This is then reacted with 2-oxo-5-oxaspiro[3.4]octane to form the intermediate product, which is subsequently reacted with acetic anhydride to form 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid.

Scientific Research Applications

2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid has been used in a variety of scientific research applications, including studies of its mechanism of action, biochemical and physiological effects, and potential therapeutic uses. One area of research has focused on 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid's ability to inhibit the activity of certain enzymes, which could have implications for the development of new drugs. Other studies have investigated 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid's effects on cellular signaling pathways and its potential use as a tool for studying cellular processes.

properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O5/c1-13(2,3)19-12(17)9-7-14(8-9)5-4-10(18-14)6-11(15)16/h9-10H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJHZPLGWXELBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(C1)CCC(O2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid

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